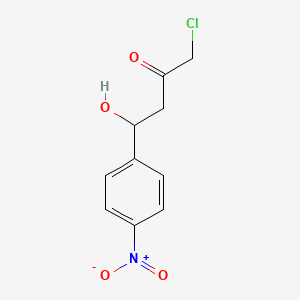
1-Chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one is an organic compound with the molecular formula C10H10ClNO4 It is characterized by the presence of a chloro group, a hydroxy group, and a nitrophenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one typically involves the reaction of 4-nitrobenzaldehyde with chloroacetone in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by chlorination and hydrolysis steps. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide
Major Products Formed:
Oxidation: 1-Chloro-4-oxo-4-(4-nitrophenyl)butan-2-one.
Reduction: 1-Chloro-4-hydroxy-4-(4-aminophenyl)butan-2-one.
Substitution: 1-Substituted-4-hydroxy-4-(4-nitrophenyl)butan-2-one
Scientific Research Applications
1-Chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry .
Mechanism of Action
The mechanism of action of 1-Chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The chloro and hydroxy groups can also participate in hydrogen bonding and other interactions with target proteins, influencing their activity .
Comparison with Similar Compounds
- 4-Hydroxy-4-(4-nitrophenyl)butan-2-one
- 1-Chloro-4-hydroxy-4-(4-aminophenyl)butan-2-one
- 1-Chloro-4-oxo-4-(4-nitrophenyl)butan-2-one .
Uniqueness: 1-Chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one is unique due to the presence of both a chloro and a nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .
Properties
CAS No. |
673492-14-3 |
|---|---|
Molecular Formula |
C10H10ClNO4 |
Molecular Weight |
243.64 g/mol |
IUPAC Name |
1-chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C10H10ClNO4/c11-6-9(13)5-10(14)7-1-3-8(4-2-7)12(15)16/h1-4,10,14H,5-6H2 |
InChI Key |
UOCIMMXMTJMEOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)CCl)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


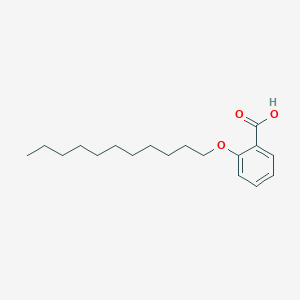
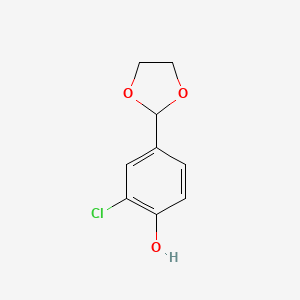
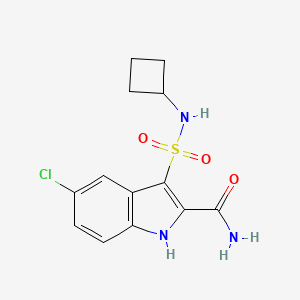
![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)
![9-[(4-Ethenylphenyl)methyl]-9H-fluorene](/img/structure/B12529850.png)
![(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid](/img/structure/B12529861.png)
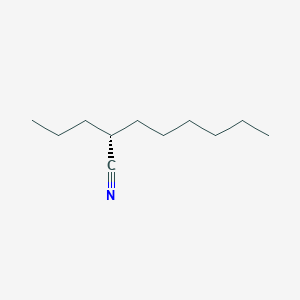
![(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate](/img/structure/B12529869.png)
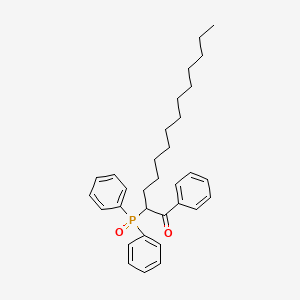
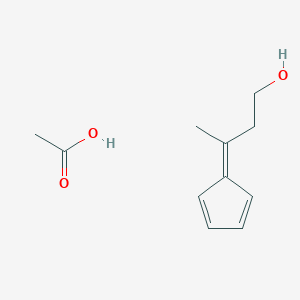
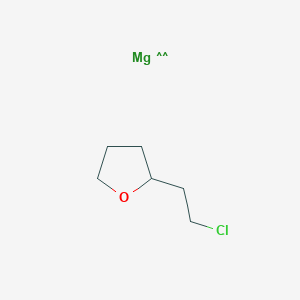
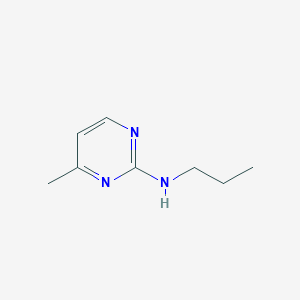
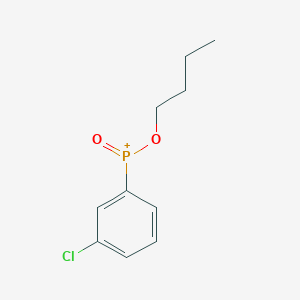
![4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde](/img/structure/B12529899.png)
